3-Phenylbenzo[d]isoxazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-14-13(11)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYAITJFIYZVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567978 | |
| Record name | 3-Phenyl-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136741-67-8 | |
| Record name | 3-Phenyl-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Benzisoxazole Core and 3 Phenylbenzo D Isoxazol 6 Ol
Traditional Synthetic Routes to 1,2-Benzisoxazoles
Traditional syntheses of 1,2-benzisoxazoles primarily rely on the construction of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. chim.it These methods are generally categorized by the final bond formation that completes the heterocyclic ring.
A cornerstone of benzisoxazole synthesis involves the intramolecular cyclization of aryl oximes bearing a suitable substituent in the ortho position. These reactions can be broadly classified into strategies that form the C-O bond or the N-O bond of the isoxazole ring. chim.it
One of the most established methods for constructing the 1,2-benzisoxazole (B1199462) ring is through the intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-halo or other suitably activated aryl ketoxime. chim.it This approach involves the deprotonation of the oxime hydroxyl group with a base to form an oximate anion, which then displaces a leaving group at the ortho position of the aromatic ring. chim.it
The general scheme for this reaction is as follows:
Scheme 1: General synthesis of 1,2-benzisoxazoles via C-O bond formation from o-substituted aryl oximes.
A variety of bases can be employed to facilitate this cyclization, including potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (t-BuOK). chim.it The efficiency of the reaction is influenced by the nature of the leaving group and the electronic properties of the aromatic ring. Electron-withdrawing groups on the aryl ring generally facilitate the SNAr reaction, while electron-donating groups can hinder it. chim.it
For the specific synthesis of 3-Phenylbenzo[d]isoxazol-6-ol, a potential precursor would be 2-halo-4-hydroxy-benzophenone oxime. The presence of the hydroxyl group at the 6-position of the final product (corresponding to the 4-position of the benzophenone (B1666685) precursor) would influence the reactivity of the aromatic ring.
An alternative and widely used strategy for the synthesis of 1,2-benzisoxazoles involves the formation of the N-O bond through the cyclization of ortho-hydroxyaryl oximes. chim.itthieme-connect.de In this approach, the phenolic hydroxyl group acts as a nucleophile, attacking the nitrogen atom of the oxime. thieme-connect.de To facilitate this, the oxime hydroxyl group is typically converted into a better leaving group. chim.it
Common reagents for this transformation include acetic anhydride, thionyl chloride in pyridine, and triflic anhydride. researchgate.netclockss.orgresearchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the phenolate (B1203915) oxygen onto the oxime nitrogen, with subsequent elimination to form the benzisoxazole ring. thieme-connect.de
A general representation of this synthetic route is shown below:
Scheme 2: General synthesis of 1,2-benzisoxazoles via N-O bond formation from o-hydroxyaryl oximes.
A potential side reaction in this method is the Beckmann rearrangement, which can lead to the formation of isomeric benzoxazoles. chim.it The reaction conditions, including the choice of solvent and base, can be optimized to favor the desired benzisoxazole product. thieme-connect.declockss.org For instance, the use of potassium carbonate in benzene has been shown to be effective for the cyclization of certain o-hydroxyaryl ketoxime acetates. clockss.org
The synthesis of this compound via this route would start from 2,4-dihydroxybenzophenone (B1670367), which would first be converted to its oxime, followed by activation of the oxime hydroxyl group and subsequent cyclization. Microwave-assisted synthesis using a basic ionic liquid has been reported as a highly efficient method for this type of transformation, offering short reaction times and high yields. researchgate.net
Table 1: Comparison of Traditional C-O vs. N-O Bond Formation Strategies
| Feature | C-O Bond Formation | N-O Bond Formation |
| Starting Material | o-Haloaryl oximes | o-Hydroxyaryl oximes |
| Key Transformation | Intramolecular SNAr | Intramolecular nucleophilic attack on nitrogen |
| Typical Reagents | Bases (e.g., K₂CO₃, KOH) | Activating agents (e.g., Ac₂O, SOCl₂) |
| Potential Side Reactions | Standard SNAr byproducts | Beckmann rearrangement |
| Applicability to this compound | Requires 2-halo-4-hydroxy-benzophenone oxime | Requires 2,4-dihydroxybenzophenone oxime |
While less common than the cyclization of aryl oximes, the construction of the benzene ring onto a pre-existing isoxazole core represents another synthetic avenue to 1,2-benzisoxazoles. chim.itthieme-connect.de This approach, known as annulation, involves building the six-membered aromatic ring from a suitably substituted isoxazole derivative. chim.it
One example of this strategy involves the reaction of 5-lithiomethyl-3-methylisoxazole with α-oxoketene dithioacetals. The resulting intermediate carbinols can then be cyclized and aromatized using a Lewis acid catalyst like boron trifluoride-diethyl etherate to yield 4-(methylsulfanyl)-1,2-benzisoxazoles. thieme-connect.de
More recent developments in this area have utilized transition-metal catalysis. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes has been used to synthesize naphthalene-fused isoxazoles. chim.it This reaction is believed to proceed through a 7-membered palladacycle intermediate. chim.it
The synthesis of polyhydroxy-substituted benzisoxazoles has also been achieved through the cyclization of an isoxazole derivative with a protected pyrone, followed by oxidation and fragmentation to yield a 4,5-dihydroxybenzisoxazole derivative. chim.it While this demonstrates the feasibility of constructing a substituted benzene ring, the yields can be moderate. chim.it
For the synthesis of this compound, this approach is less direct compared to the cyclization of aryl oximes. It would require a more complex, multi-step synthesis to construct the appropriately substituted benzene ring onto a 3-phenylisoxazole (B85705) core.
Cyclization Reactions of ortho-Substituted Aryl Oximes
Strategies Involving C-O Bond Formation
Contemporary and Advanced Synthetic Strategies for Benzisoxazoles
Modern synthetic chemistry has introduced a range of more sophisticated and efficient methods for the synthesis of benzisoxazoles. These often employ transition-metal catalysts to achieve transformations under milder conditions and with greater functional group tolerance.
Transition metals, particularly palladium and copper, have played a pivotal role in the development of advanced synthetic routes to benzisoxazoles. These methods offer advantages in terms of efficiency, selectivity, and the ability to construct complex molecules.
Palladium-Catalyzed Reactions:
Palladium catalysis has been extensively used for C-H functionalization and cross-coupling reactions in the synthesis of isoxazole-containing compounds. wiley.com For instance, palladium-catalyzed intramolecular C-4 arylation of tethered isoxazoles has been developed to create tricyclic isoxazole systems. wiley.com While not a direct synthesis of the benzisoxazole core itself, this highlights the power of palladium in modifying the isoxazole ring.
A more direct application is the palladium-catalyzed annulation of iodoaryl-substituted isoxazoles with alkynes, as mentioned previously. chim.it
Copper-Catalyzed Reactions:
Copper-catalyzed reactions have also emerged as a valuable tool for benzisoxazole synthesis. For example, a copper-catalyzed cyclization of Z-oximes has been reported as a method for constructing the benzisoxazole ring. researchgate.net
Iron-Catalyzed Reactions:
Interestingly, iron(II) bromide has been shown to catalyze the formation of the N-O bond in the synthesis of 2,1-benzisoxazoles from ortho-azido-substituted aryl ketones. nih.gov This transformation proceeds under mild conditions and tolerates a variety of functional groups. nih.gov
[3+2] Cycloaddition Reactions:
A significant advancement in benzisoxazole synthesis is the [3+2] cycloaddition of in situ generated arynes and nitrile oxides. nih.govnih.gov This method allows for the rapid construction of the benzisoxazole core with a wide range of substituents. nih.gov The aryne and nitrile oxide, both highly reactive intermediates, can be generated concurrently from stable precursors using a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.gov
The general reaction is depicted below:
Scheme 3: Synthesis of benzisoxazoles via [3+2] cycloaddition of an aryne and a nitrile oxide.
This approach is highly versatile and allows for the introduction of diverse functionalities at various positions of the benzisoxazole ring, making it a powerful tool for the creation of compound libraries for biological screening. nih.govnih.gov The synthesis of this compound using this methodology would involve the reaction of a 4-hydroxybenzyne precursor with benzonitrile (B105546) oxide.
Table 2: Overview of Selected Contemporary Synthetic Methods
| Method | Catalyst/Reagent | Key Transformation | Advantages |
| Palladium-catalyzed Annulation | Palladium catalyst | C-H activation and annulation | Access to fused polycyclic systems |
| Iron-catalyzed N-O Bond Formation | Iron(II) bromide | Intramolecular cyclization of aryl azides | Mild conditions, good functional group tolerance |
| [3+2] Cycloaddition | Fluoride source (e.g., CsF) | Cycloaddition of aryne and nitrile oxide | High versatility, rapid construction of diverse derivatives |
[3+2]-Cycloaddition Reactions, including Aryne Chemistry and Nitrile Oxides
A powerful and versatile method for the synthesis of substituted benzisoxazoles involves the [3+2]-cycloaddition of arynes with nitrile oxides. organic-chemistry.orgnih.govexlibrisgroup.comacs.org This approach allows for the direct formation of the benzisoxazole ring under mild conditions. organic-chemistry.orgnih.govexlibrisgroup.comacs.org In this reaction, both the aryne and the nitrile oxide are typically generated in situ. organic-chemistry.orgnih.govexlibrisgroup.com Arynes can be produced from precursors like o-(trimethylsilyl)aryl triflates through fluoride ion-induced elimination. nih.govnih.gov The same fluoride source, such as cesium fluoride (CsF), can also facilitate the formation of nitrile oxides from chlorooximes. organic-chemistry.orgnih.gov
The reaction scope is quite broad, accommodating a variety of functional groups on both the aryne precursor and the chlorooxime, leading to benzisoxazoles with aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. organic-chemistry.orgnih.gov The use of both electron-rich and electron-poor aryne precursors has been successfully demonstrated. nih.govacs.org For instance, the reaction of a substituted benzyne (B1209423) with a nitrile oxide can yield a range of 3-substituted benzisoxazoles. nih.gov The efficiency of the reaction can be optimized by controlling the rate of addition of the chlorooxime to the reaction mixture, with yields reaching up to 90% under optimal conditions. organic-chemistry.orgnih.gov
The general scheme for this reaction involves the in situ generation of both reactive intermediates, which then undergo a cycloaddition to form the benzisoxazole ring. nih.gov This method provides a direct and efficient route to functionalized benzisoxazoles. organic-chemistry.orgnih.govexlibrisgroup.com
Table 1: Examples of [3+2]-Cycloaddition for Benzisoxazole Synthesis
| Aryne Precursor | Nitrile Oxide Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-(trimethylsilyl)phenyl triflate | Benzaldehyde (B42025) chlorooxime | 3-Phenylbenzo[d]isoxazole | 90 | nih.gov |
| 3,4-dimethoxybenzyne precursor | Benzaldehyde chlorooxime | 5,6-Dimethoxy-3-phenylbenzo[d]isoxazole | 65 | nih.govacs.org |
| 3,4-difluorobenzyne precursor | Benzaldehyde chlorooxime | 5,6-Difluoro-3-phenylbenzo[d]isoxazole | 36 | nih.govacs.org |
| o-(trimethylsilyl)phenyl triflate | 3-Thiophenyl chlorooxime | 3-(Thiophen-3-yl)benzo[d]isoxazole | 54 | nih.govacs.org |
Another variation of the [3+2]-cycloaddition involves the reaction of arynes with nitrones to synthesize benzisoxazolines, which are dihydro derivatives of benzisoxazoles. organic-chemistry.org This method also demonstrates broad scope and good yields under mild conditions. organic-chemistry.org
Microwave-Assisted Synthesis in Ionic Liquids
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. acgpubs.orgacgpubs.org When combined with the use of ionic liquids as environmentally benign solvents and catalysts, this method provides an efficient and green approach to the synthesis of benzisoxazole derivatives. acgpubs.orgacgpubs.orgresearchgate.net
A notable application of this technology is the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles. acgpubs.orgacgpubs.org The reaction is carried out in the presence of a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), under microwave irradiation. acgpubs.orgacgpubs.orgresearchgate.net This method offers significant advantages, including very short reaction times (typically 30-60 seconds) and excellent yields (85-96%). acgpubs.orgacgpubs.orgresearchgate.net The work-up procedure is simple, and the ionic liquid can be recycled and reused for several cycles without a significant loss of activity. acgpubs.orgresearchgate.net
The general procedure involves mixing the ketoxime with a catalytic amount of the ionic liquid and irradiating the mixture with microwaves. acgpubs.org This protocol has been successfully applied to synthesize a variety of 3-substituted 1,2-benzisoxazoles. acgpubs.org
Table 2: Microwave-Assisted Synthesis of 1,2-Benzisoxazoles
| Substrate (2-hydroxyaryl ketoxime) | Product (3-substituted-1,2-benzisoxazole) | Reaction Time (sec) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxyacetophenone oxime | 3-Methyl-1,2-benzisoxazole | 40 | 94 | acgpubs.org |
| 2-Hydroxypropiophenone oxime | 3-Ethyl-1,2-benzisoxazole | 45 | 92 | acgpubs.org |
| 2-Hydroxybenzophenone (B104022) oxime | 3-Phenyl-1,2-benzisoxazole | 30 | 96 | acgpubs.org |
| 1-(2-Hydroxyphenyl)ethan-1-one oxime | 3-Methyl-1,2-benzisoxazole | 35 | 95 | acgpubs.org |
Multicomponent Reactions for Heterocycle Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. frontiersin.orgorganic-chemistry.org These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. frontiersin.org While specific examples of MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of various heterocyclic systems. frontiersin.orgorganic-chemistry.orgdntb.gov.ua
The general concept of an MCR involves a cascade of elementary reactions where the product is assembled from multiple starting materials in a convergent manner. organic-chemistry.org The success of an MCR depends on carefully controlling the reaction conditions to favor the formation of the desired product over potential side products. organic-chemistry.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are well-known for their ability to generate diverse molecular scaffolds. frontiersin.orgorganic-chemistry.org
Directed Synthesis of this compound and Structurally Related Derivatives
The synthesis of the specific target molecule, this compound, requires not only the formation of the benzisoxazole core but also the regioselective introduction of the phenyl group at the C-3 position and the hydroxyl group at the C-6 position.
Introduction of the Phenyl Substituent at C-3
The introduction of a phenyl group at the C-3 position of the benzisoxazole ring can be effectively achieved using the [3+2]-cycloaddition reaction between an aryne and benzonitrile oxide, which is generated in situ from benzaldehyde chlorooxime. nih.govorganic-chemistry.orgnih.govexlibrisgroup.comacs.org This method directly installs the phenyl group at the desired position during the ring formation. The reaction of an appropriately substituted benzyne precursor with benzaldehyde chlorooxime in the presence of a fluoride source like CsF leads to the formation of the corresponding 3-phenylbenzisoxazole derivative. organic-chemistry.orgnih.gov
Alternative methods for introducing substituents at the C-3 position often involve the cyclization of precursors that already contain the desired substituent. For example, the cyclization of 2-hydroxybenzophenone oxime under microwave-assisted conditions yields 3-phenyl-1,2-benzisoxazole. acgpubs.org
Regioselective Hydroxylation Strategies at C-6
Achieving regioselective hydroxylation at the C-6 position of the benzisoxazole ring can be challenging. One approach is to start with a precursor that already contains a hydroxyl group or a protected hydroxyl group at the corresponding position on the benzene ring. For instance, the synthesis could start from a substituted 2-aminophenol (B121084) or a related derivative. rsc.org
While direct regioselective hydroxylation of a pre-formed 3-phenylbenzisoxazole is not explicitly described in the provided sources, the synthesis of related hydroxylated benzisoxazoles provides some insights. For example, the synthesis of 3-hydroxy-1,2-benzisoxazoles has been achieved from salicylic (B10762653) acids. tandfonline.com This suggests that starting with a suitably substituted salicylic acid derivative could be a viable route.
Oxidative Cyclization Pathways for 3-Phenylbenzo[d]isoxazole Derivatives
Oxidative cyclization represents another important strategy for the synthesis of benzisoxazole derivatives. nih.govorganic-chemistry.orgnih.govexlibrisgroup.comacs.org This can involve the intramolecular cyclization of an oxime with an oxidizing agent. For example, the oxidative cyclization of (2-hydroxy-1-phenyl)keto oximes using reagents like lead tetraacetate (LTA) or sodium hypochlorite (B82951) can produce 3-phenylbenzo[d]isoxazole 2-oxides. preprints.orgresearchgate.netmdpi.com These N-oxide derivatives can be further transformed into the desired benzisoxazoles.
The intramolecular oxidative cycloaddition of alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, is another efficient method for constructing polycyclic isoxazole derivatives. mdpi.com This process involves the in situ generation of a nitrile oxide intermediate which then undergoes intramolecular cycloaddition. mdpi.com
Chemical Transformations and Reactivity of 3 Phenylbenzo D Isoxazol 6 Ol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzisoxazole Scaffold
The benzisoxazole ring system, a fusion of benzene (B151609) and isoxazole (B147169) rings, exhibits a unique reactivity pattern towards aromatic substitution reactions. The electron-donating hydroxyl group at the 6-position and the phenyl group at the 3-position significantly influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
The phenyl group attached to the benzisoxazole core can undergo electrophilic substitution reactions. For instance, chlorination can be achieved through electrophilic aromatic substitution using chlorobenzene (B131634) derivatives during synthesis. evitachem.com The presence of electron-donating groups in the aromatic ring generally reduces the reactivity of the substrate towards cyclization, while electron-withdrawing groups facilitate it. chim.it
Nucleophilic Aromatic Substitution:
The formation of the benzisoxazole ring itself often proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. chim.it In this process, a deprotonated hydroxyl group attacks an ortho-position on the aromatic ring, leading to the displacement of a leaving group. chim.it The efficiency of this cyclization is dependent on the nature of the leaving group and the configuration of the starting oxime. chim.it
The table below summarizes the key aspects of substitution reactions on the benzisoxazole scaffold.
| Reaction Type | Reagents/Conditions | Key Observations | Products |
| Electrophilic Aromatic Substitution | Bromine, Nitric acid | The phenyl group is susceptible to substitution. | Substituted phenyl derivatives |
| Nucleophilic Aromatic Substitution (for synthesis) | Base-mediated cyclization of oximes | The reaction is influenced by the oxime configuration and leaving group. chim.it | 1,2-Benzisoxazole (B1199462) core |
Oxidation and Reduction Pathways of the Heterocycle and Hydroxyl Group
The benzisoxazole ring and the hydroxyl group of 3-Phenylbenzo[d]isoxazol-6-ol can undergo both oxidation and reduction, leading to a variety of derivatives with altered properties.
Oxidation:
The phenolic hydroxyl group can be oxidized to form quinone derivatives using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The benzisoxazole ring itself is generally stable to oxidation, but its N-oxide derivatives can be synthesized through oxidative cyclization of corresponding oximes using reagents like lead tetraacetate (LTA), sodium hypochlorite (B82951), or phenyliodine(III) diacetate (PIDA). mdpi.comresearchgate.net
Reduction:
The 1,2-benzisoxazole ring is notably resistant to simple chemical reduction. For example, nitro-substituted benzisoxazoles can be reduced to the corresponding amines using tin(II) chloride and hydrochloric acid without cleaving the ring. thieme-connect.de However, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) can lead to the reductive cleavage of the N-O bond, initially forming a 2-hydroxyphenylketimine which can then be hydrolyzed to a 2-hydroxyaryl ketone. thieme-connect.de The N-oxides of benzisoxazoles are more susceptible to reduction and can be readily cleaved by zinc and hydrochloric acid to yield 2-hydroxyaryl ketoximes. thieme-connect.de
The following table outlines the oxidation and reduction reactions of this compound.
| Reaction Type | Reagents/Conditions | Affected Moiety | Major Products |
| Oxidation | Potassium permanganate, Chromium trioxide | Hydroxyl group | Quinone derivatives |
| Reduction | Palladium on carbon (Pd/C), Hydrogen | Benzisoxazole ring | Dihydro derivatives, 2-hydroxyphenyl ketones (after hydrolysis) thieme-connect.de |
| Reduction of N-oxide | Zinc, Hydrochloric acid | Benzisoxazole N-oxide | 2-Hydroxyaryl ketoximes thieme-connect.de |
Ring-Opening Reactions and Isomerizations of Benzisoxazole N-Oxides
Benzisoxazole N-oxides are valuable intermediates that can undergo ring-opening reactions and isomerizations, providing access to a range of other heterocyclic structures.
The N-O bonds in 1,2-benzisoxazole 2-oxides are longer than in the parent benzisoxazole, which contributes to their increased susceptibility to ring-opening with various reagents. thieme-connect.de For instance, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide has been observed to rearrange to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide, in deuterated DMSO at room temperature. mdpi.com This nitrile oxide intermediate can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to generate substituted isoxazoles. mdpi.comresearchgate.net
The parent 1,2-benzisoxazole can isomerize to 2-hydroxybenzonitrile (B42573) in the presence of aluminum trichloride. thieme-connect.deresearchgate.net Thermal isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has also been studied. researchgate.net
The table below details the ring-opening and isomerization reactions.
| Starting Material | Reagents/Conditions | Key Observations | Products |
| 1,2-Benzisoxazole 2-oxide | DMSO | Ring-opening to a nitrile oxide isomer. mdpi.com | Nitrile oxide, Substituted isoxazoles (with dipolarophiles) mdpi.comresearchgate.net |
| 1,2-Benzisoxazole | Aluminum trichloride | Isomerization. thieme-connect.de | 2-Hydroxybenzonitrile thieme-connect.deresearchgate.net |
Derivatization Chemistry of the Phenolic Hydroxyl Functionality
The phenolic hydroxyl group at the 6-position of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities or altered physicochemical properties.
Alkylation and Acylation:
Alkylation of the hydroxyl group is a common strategy. For example, in the synthesis of related compounds, the hydroxyl group can be protected using reagents like tert-butylchlorodimethylsilane in the presence of imidazole. google.com Acylation and sulfonylation of the analogous 1,2-benzisoxazol-3-ol occur regiospecifically at the oxygen atom. thieme-connect.de
Substitution:
The hydroxyl group can also be substituted with other functional groups. For instance, conversion of the hydroxyl group to a tosylate creates a good leaving group, facilitating further nucleophilic substitution reactions. e-journals.in
The following table summarizes the derivatization reactions of the phenolic hydroxyl group.
| Reaction Type | Reagents/Conditions | Key Observations | Products |
| Alkylation | tert-Butylchlorodimethylsilane, Imidazole | Protection of the hydroxyl group. google.com | Silyl ethers |
| Acylation/Sulfonylation | Acylating/Sulfonylating agents | Regiospecific reaction at the oxygen atom. thieme-connect.de | Esters, Sulfonates |
| Conversion to Leaving Group | Benzene sulfonyl chloride | Creates a good leaving group for subsequent reactions. e-journals.in | Tosylates |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Phenylbenzo D Isoxazol 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Phenylbenzo[d]isoxazol-6-ol. While specific experimental data for this exact compound is not widely published, theoretical values and data from analogous structures provide a clear expectation of the NMR spectra. rsc.orgmdpi.combohrium.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The protons on the phenyl group would typically appear as a multiplet in the aromatic region. The protons on the benzisoxazole core would also resonate in this region but at different chemical shifts due to the influence of the heterocyclic ring and the hydroxyl group. The phenolic hydroxyl proton is expected to appear as a broad singlet, the position of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the phenyl ring and the benzisoxazole core are expected in the aromatic region. The carbon bearing the hydroxyl group (C-6) and the carbon at the fusion of the two rings would have characteristic chemical shifts. For comparison, in a related compound, 3-methyl-1,2-benzisoxazol-6-ol, the carbon atoms of the benzisoxazole ring and the methyl group have been identified.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings within the phenyl and benzisoxazole rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.2 - 8.0 | m |
| Benzisoxazole-H | 6.8 - 7.5 | m |
| OH | Variable (broad s) | s (broad) |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl carbons | 125 - 135 |
| Benzisoxazole carbons | 110 - 165 |
| C-OH | ~155 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the calculation of the exact molecular formula. For this compound (C₁₃H₉NO₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, showing losses of characteristic fragments such as CO, HCN, or the phenyl group. evitachem.com
Expected HRMS Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₉NO₂ |
| Calculated Exact Mass | 211.0633 |
| Observed [M+H]⁺ | ~212.0711 |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching of the isoxazole (B147169) ring and C=C stretching vibrations of the aromatic rings would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) is anticipated around 1200-1260 cm⁻¹. isca.menist.gov
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (phenol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=N/C=C (aromatic/isoxazole) | 1500-1650 |
| C-O (phenol) | 1200-1260 |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, encompassing both the phenyl and benzisoxazole rings, is expected to give rise to strong absorptions in the ultraviolet region. Typically, π → π* transitions in such aromatic and heterocyclic systems result in one or more absorption maxima (λ_max). The position and intensity of these bands can be influenced by the solvent polarity. A series of benzisoxazole 2-oxide derivatives have been shown to have moderate to strong molar absorption coefficients in the UVB range (around 300 nm). researchgate.net
Expected UV-Vis Absorption Data
| Transition | Expected λ_max (nm) |
|---|---|
| π → π* | 250 - 350 |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the benzisoxazole system and the relative orientation of the phenyl group. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would be elucidated. ambeed.comresearchgate.net
Information Obtainable from X-ray Diffraction
Precise 3D molecular structure
Confirmation of stereochemistry
Detailed bond lengths and angles
Intermolecular interactions (e.g., hydrogen bonding)
Crystal packing arrangement
Computational and Theoretical Chemistry Studies of 3 Phenylbenzo D Isoxazol 6 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-Phenylbenzo[d]isoxazol-6-ol. scienceopen.com Methods such as DFT with functionals like B3LYP or M06-2X and basis sets like 6-311++G(d,p) are commonly employed to model the electronic structure of related heterocyclic systems. researchgate.netaustinpublishinggroup.com These calculations provide a quantitative understanding of the molecule's reactivity through various descriptors.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scholarsresearchlibrary.com The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scholarsresearchlibrary.com For aromatic heterocyclic systems, these orbitals are typically distributed across the π-system. In this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring, while the LUMO would be distributed over the phenyl-isoxazole moiety.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole (B147169) ring are expected to be regions of high negative potential.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide further insight. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters, calculated for similar molecules like substituted 1,3,4-oxadiazoles and 3-phenylbenzo[d]thiazole-2(3H)-imines, help to correlate electronic structure with reactivity. researchgate.netscholarsresearchlibrary.com
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Benzisoxazole Scaffold This table presents typical values for a generic benzisoxazole scaffold based on computational studies of related compounds to illustrate the parameters discussed.
| Parameter | Symbol | Typical Calculated Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV | Electron accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.7 eV | Chemical stability and reactivity |
| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution |
| Electronegativity | χ | 3.85 eV | Ability to attract electrons |
Conformational Analysis and Molecular Modeling Approaches
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis using molecular modeling techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the molecule's potential energy surface. nih.govnih.gov These methods are used to identify stable conformers and the energy barriers between them. scirp.org
A key flexible bond in this compound is the single bond connecting the phenyl group to the C3 position of the benzisoxazole ring. Rotation around this bond determines the relative orientation of the two aromatic systems. Computational studies on similar biaryl and phenyl-substituted heterocyclic compounds often use dihedral driver calculations to map the potential energy as a function of this torsion angle. nih.gov These studies typically reveal energy minima corresponding to non-planar conformations, where steric hindrance between the rings is minimized. semanticscholar.org
For this compound, it is expected that the most stable conformer would feature a twisted angle between the phenyl and benzisoxazole planes. A planar arrangement would likely be a high-energy transition state due to steric clashes. MD simulations can further probe the dynamic behavior of the molecule, showing how it samples different conformations over time at a given temperature. nih.govpeerj.com
Table 2: Hypothetical Conformational Energy Profile for this compound This conceptual table illustrates the expected relative energies for different conformations arising from the rotation of the phenyl group.
| Torsion Angle (Phenyl-Benzisoxazole) | Conformation | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| ~45° / ~315° | Twisted (Staggered) | 0.0 | Most Stable (Global Minimum) |
| ~135° / ~225° | Twisted (Staggered) | ~0.5 - 1.5 | Stable (Local Minimum) |
| 0° / 180° | Planar (Eclipsed) | > 4.0 | Unstable (Transition State) |
Structure-Reactivity Relationship (SRR) Elucidation
Structure-Reactivity Relationship (SRR) studies aim to connect specific structural features of a molecule to its chemical reactivity. nih.gov For this compound, computational methods provide the data to build these relationships. The reactivity of the molecule is governed by the interplay between the benzisoxazole core, the C3-phenyl substituent, and the C6-hydroxyl group.
The hydroxyl group at the C6 position is a strong electron-donating group, which increases the electron density of the benzo ring, particularly at the ortho and para positions relative to the hydroxyl group. This activation makes the benzo portion of the molecule more susceptible to electrophilic substitution reactions. Quantum chemical calculations can quantify this effect by calculating atomic charges and Fukui indices, which pinpoint the most reactive sites for electrophilic or nucleophilic attack. scholarsresearchlibrary.com
Conversely, the isoxazole ring is an electron-deficient heterocycle, and the C3-phenyl group can further modulate its electronic properties. The N-O bond within the isoxazole ring is inherently weak and can be a site of cleavage under certain reaction conditions, such as pyrolysis or photolysis, leading to isomerization or fragmentation. researchgate.netbeilstein-journals.org Computational studies on the thermal decomposition of 1,2-benzisoxazole (B1199462) have shown that it can isomerize to o-hydroxybenzonitrile through complex pathways with multiple transition states and intermediates, a process whose energetics can be mapped out using quantum chemistry. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. acs.org DFT calculations can be used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov
After optimizing the molecular geometry, the calculation of harmonic vibrational frequencies can produce a theoretical IR spectrum. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. grafiati.com For this compound, characteristic peaks for the O-H stretch of the phenol, C=N stretching of the isoxazole, and various C-H and C=C vibrations of the aromatic rings would be predicted.
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. acs.org The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). github.io Comparing the predicted ¹H and ¹³C NMR spectra for various possible isomers or conformers with experimental data is a powerful technique for confirming the correct structure. acs.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The solid-state architecture and properties of this compound are dictated by intermolecular interactions. Computational methods can be used to analyze and quantify these non-covalent forces, which include hydrogen bonding and π-π stacking. jchemrev.com
The hydroxyl group at the C6-position is a potent hydrogen bond donor, and it can also act as an acceptor. The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors. Therefore, strong hydrogen bonding networks are expected to be a dominant feature in the crystal structure, significantly influencing its melting point and solubility. Quantum mechanical calculations can determine the geometry and energy of these hydrogen bonds. jchemrev.com
The planar, aromatic nature of both the benzisoxazole system and the phenyl substituent facilitates π-π stacking interactions. scirp.org These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute significantly to crystal packing stability. nih.govscirp.org Advanced DFT functionals, such as M06-2X, are specifically designed to accurately model these non-covalent interactions. scirp.org Computational analyses can predict the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and the associated interaction energies. scirp.orgnih.gov
Table 3: Summary of Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH | Isoxazole N | ~2.8 - 3.2 |
| Hydrogen Bond | Phenolic -OH | Phenolic O (of another molecule) | ~2.7 - 3.0 |
| π-π Stacking | Benzisoxazole Ring | Benzisoxazole Ring | ~3.3 - 3.8 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 |
Applications in Advanced Materials Science and Synthetic Chemistry
Utilization of 3-Phenylbenzo[d]isoxazol-6-ol as a Versatile Synthetic Intermediate
This compound is a valuable synthetic intermediate, serving as a precursor for more complex molecules. The hydroxyl group at the 6-position offers a reactive site for various chemical modifications, enabling the synthesis of a wide array of derivatives. This versatility makes it a key building block in medicinal chemistry and materials development. nih.govresearchgate.net
The synthesis of derivatives often involves reactions targeting the hydroxyl group or modifications to the benzisoxazole core itself. For instance, the hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's physical properties, such as solubility and lipophilicity, which is crucial for tailoring molecules for specific biological or material applications.
One of the key synthetic pathways involves using this compound as a starting material for creating more elaborate heterocyclic systems. The inherent reactivity of the isoxazole (B147169) N-O bond can be exploited in ring-opening and rearrangement reactions, leading to novel chemical scaffolds. thieme-connect.com For example, transition-metal-catalyzed reactions can facilitate the cleavage of the N-O bond, allowing for annulation with alkynes to construct fused aromatic systems. thieme-connect.com
Below is a table summarizing key precursor and potential downstream products related to the this compound scaffold, illustrating its role as a synthetic hub.
| Precursor/Intermediate | Downstream Product/Derivative Class | Synthetic Transformation | Potential Application |
| This compound | 6-Alkoxy-3-phenylbenzo[d]isoxazoles | O-Alkylation | Modified solubility/lipophilicity for drug design |
| This compound | 6-Acyloxy-3-phenylbenzo[d]isoxazoles | O-Acylation | Prodrug strategies, functional polymers |
| 6-methoxy-3-phenylbenzo[d]isoxazole chemsrc.com | This compound chemsrc.com | O-Demethylation | Access to the reactive hydroxyl group for further functionalization |
| This compound | Fused Polycyclic Heterocycles | Metal-catalyzed annulation thieme-connect.com | Organic electronics, advanced materials |
| This compound | Substituted Aminophenols | Reductive ring-opening | Building blocks for pharmaceuticals and dyes |
This table is illustrative and based on established chemical principles and related documented syntheses.
Development of Functional Materials based on the Benzisoxazole Scaffold
The benzisoxazole core is recognized as a "privileged scaffold," not only in medicinal chemistry but also in materials science. nih.gov Its rigid, planar structure and inherent photophysical properties make it an excellent candidate for the development of advanced functional materials.
Derivatives of the benzisoxazole scaffold have shown significant promise as ultraviolet (UV) absorbers and photostabilizers. mdpi.com These materials are crucial for protecting polymers, coatings, and other organic materials from degradation caused by exposure to UV radiation. The mechanism of action involves the absorption of harmful UV energy and its dissipation as harmless thermal energy.
Research has highlighted that benzisoxazole 2-oxide derivatives, which are structurally related to this compound, are particularly effective. A series of 3-(methyl or phenyl)benzo[d]isoxazole-2-oxide derivatives have been studied for their potential as novel UV absorbers. mdpi.comresearchgate.net The most effective among these was identified as 3-phenylbenzo[d]isoxazole 2-oxide. mdpi.comresearchgate.net These compounds exhibit strong molar absorption coefficients in the UVA and UVB regions of the electromagnetic spectrum. researchgate.net
The presence of a hydroxyl group, as in this compound, can further enhance these properties. The hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), a well-known mechanism for photostability in UV absorbers like 2-(2'-hydroxyphenyl)benzotriazoles. This process provides an efficient non-radiative decay pathway for the absorbed energy.
| Compound Class | UV Absorption Range | Molar Absorption Coefficient (ε) | Key Structural Feature | Reference |
| Benzisoxazole 2-oxides | UVB (~300 nm) | Moderate to Strong | Benzisoxazole 2-oxide core | researchgate.net |
| Phenyl-substituted Benzisoxazole 2-oxides | UVA (~340 nm) | Strong | Phenyl group, electron-withdrawing substituents | mdpi.comresearchgate.net |
| 2-(2′-Hydroxyphenyl)-benzotriazoles | UVA/UVB | High | Intramolecular hydrogen bond | researchgate.net |
This table compares the UV-absorbing properties of benzisoxazole derivatives to a standard class of UV absorbers.
The ability of benzisoxazole derivatives to function as UV absorbers directly translates to their use as additives in polymers and coatings. By preventing photooxidation, these compounds can significantly extend the lifespan and maintain the integrity of materials exposed to sunlight. mdpi.comresearchgate.net
Studies involving the addition of benzisoxazole 2-oxide compounds to polystyrene demonstrated considerable inhibition of polymer degradation. mdpi.comresearchgate.net The parent unsubstituted benzisoxazole 2-oxide compounds were found to be highly effective in this role. The incorporation of a 3-phenyl group further enhances these protective properties. researchgate.net The hydroxyl group in this compound provides a potential site for covalent bonding to a polymer backbone, creating a material with built-in UV protection and preventing the additive from leaching out over time.
Beyond photostabilization, the rigid benzisoxazole scaffold can be incorporated into polymer chains to enhance their thermal stability and mechanical properties. Such polymers are candidates for high-performance applications where durability is paramount. Benzisoxazole derivatives are also utilized in the production of dyes, indicating their potential for creating colored and functional coatings. taylorandfrancis.com
Photostabilizers and UV-Absorbing Materials
Advanced Building Block Strategies in Heterocyclic Synthesis
The benzisoxazole ring system is more than just a stable core; it is an active participant in advanced synthetic strategies for building complex heterocyclic molecules. chim.it this compound, with its defined substitution pattern, is an ideal starting point for constructing libraries of diverse compounds. nih.govresearchgate.net
Modern synthetic methods leverage the unique reactivity of the isoxazole ring. For instance, the N–O bond is susceptible to cleavage under various conditions, including reductive, catalytic, or photochemical methods. This cleavage unmasks reactive functionalities that can be trapped intramolecularly or intermolecularly to form new rings.
A notable strategy involves the rhodium-catalyzed annulative coupling of 3,5-diarylisoxazoles with alkynes. thieme-connect.com In these reactions, the N–O bond of the isoxazole acts as an internal oxidant, driving the formation of highly functionalized, fused polycyclic aromatic systems. thieme-connect.com This type of cascade reaction represents a highly efficient method for assembling complex molecular architectures from simpler precursors. Applying such strategies to substrates like this compound could provide direct routes to novel classes of heteroaromatic compounds for materials and pharmaceutical research.
The synthesis of the benzisoxazole core itself can be achieved through various routes, such as intramolecular cyclization of ortho-substituted phenols. chim.it Understanding these synthetic pathways is crucial for designing advanced building blocks that can be readily converted into a multitude of other heterocyclic systems. researchgate.netchim.it
| Synthetic Strategy | Starting Scaffold | Reagents/Conditions | Resulting Structure | Significance |
| Reductive N-O Bond Cleavage | Benzisoxazole | H₂, Pd/C or other reducing agents | o-Hydroxyaryl Ketone/Imine | Access to functionalized open-chain intermediates |
| Rhodium-Catalyzed Annulation thieme-connect.com | 3,5-Diarylisoxazole | [Rh(III)] catalyst, alkynes | Fused Polycyclic Aromatics | Atom-economical synthesis of complex π-systems |
| [3+2] Cycloaddition | Aryne and Nitrile | Aryne precursor, nitrile | 3-Arylbenzisoxazole | Construction of the core from non-traditional precursors chim.it |
| Intramolecular Cyclization | o-Hydroxyaryl Oxime | Dehydrating agent/oxidant | Benzisoxazole | Classic and reliable route to the core scaffold mdpi.comchim.it |
This table outlines several advanced synthetic strategies involving the benzisoxazole scaffold.
Perspectives and Emerging Research Avenues for 3 Phenylbenzo D Isoxazol 6 Ol
Innovations in Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of isoxazole (B147169) derivatives is increasingly benefiting from green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches focus on atom economy, the use of safer solvents, and energy efficiency. nih.gov
Recent advancements in the synthesis of related benzisoxazole structures highlight a move towards more environmentally benign methods. For instance, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields. nih.gov One notable method involves the microwave irradiation of a mixture of a dihydroxybenzaldehyde, a phenylboronic acid, and a catalytic amount of iron(III) chloride hexahydrate in dimethylformamide (DMF), achieving high yields in a matter of minutes.
Furthermore, the use of water as a solvent in certain metal-catalyzed reactions aligns with green chemistry goals by minimizing environmental impact. Three-component reactions carried out in water under natural sunlight have also been successfully employed for the synthesis of isoxazolone derivatives, offering a cheap, clean, and safe energy source. semnan.ac.ir This method avoids the need for organic solvents and catalysts, simplifying the reaction and separation processes. semnan.ac.ir The development of such protocols for the specific synthesis of 3-Phenylbenzo[d]isoxazol-6-ol is a promising area of future research.
Table 1: Comparison of Conventional and Green Synthesis Methods for Related Isoxazole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
| Energy Source | Thermal heating | Microwave irradiation, Natural sunlight semnan.ac.ir |
| Solvents | Toluene, Polyphosphoric acid | Water, Dimethylformamide (in microwave synthesis) semnan.ac.ir |
| Catalysts | Strong acids (e.g., PPA) | Iron(III) chloride, Copper-based catalysts, or catalyst-free (sunlight) semnan.ac.ir |
| Reaction Time | Several hours | Minutes to a few hours semnan.ac.ir |
| Yields | Moderate to good (e.g., 65-78%) | High to excellent (e.g., 82-97%) semnan.ac.ir |
| Environmental Impact | Higher | Lower nih.govsemnan.ac.ir |
Exploration of Novel Reactivity Patterns and Catalysis
The this compound scaffold presents opportunities for exploring novel chemical transformations and catalytic applications. The inherent reactivity of the isoxazole ring, coupled with the phenolic hydroxyl group, allows for a range of chemical modifications.
The hydroxyl group can undergo oxidation to form quinone derivatives or be subjected to reduction. The phenyl and benzo rings are susceptible to electrophilic substitution reactions. evitachem.com The isoxazole ring itself can be involved in cyclization and ring-opening reactions, offering pathways to new molecular architectures. evitachem.comdokumen.pub
Recent research on related heterocyclic systems provides insights into potential reactivity patterns. For example, palladium- and copper-catalyzed cross-coupling reactions are powerful methods for introducing aryl groups onto benzoxazole (B165842) rings, a strategy that could be adapted for functionalizing the this compound core. Furthermore, the development of metal-catalyzed multicomponent reactions for the synthesis of complex heterocycles, such as thiophene (B33073) derivatives, suggests that similar strategies could be employed to build upon the this compound framework. tandfonline.com Investigating the catalytic activity of this compound itself, or its metal complexes, in various organic transformations is another underexplored avenue.
Integration into Supramolecular Assemblies and Nanomaterials
The structural features of this compound, particularly its potential for hydrogen bonding and π-π stacking interactions, make it an attractive building block for the construction of supramolecular assemblies and nanomaterials.
The ability of related heterocyclic compounds, such as 1,2,3-triazoles, to engage in hydrogen bonding and other noncovalent interactions with biological targets like DNA highlights the potential for designing this compound derivatives for similar applications. nih.gov The planar aromatic structure can facilitate its incorporation into larger, well-ordered systems.
The development of phenylene-bridged isoxazole and tetrazole-1-ol based energetic materials demonstrates the utility of the isoxazole core in creating materials with specific physical properties. rsc.org Similarly, the study of 3-(methyl or phenyl)benzo[d]isoxazole-2-oxide derivatives as UV absorbers and photooxidation inhibitors for polymers showcases the potential of this scaffold in materials science. mdpi.comnih.gov Future research could focus on designing and synthesizing polymers and metal-organic frameworks (MOFs) incorporating the this compound unit to create materials with novel optical, electronic, or catalytic properties. The integration into nanomaterials like fullerenes, carbon nanotubes, and graphene-like materials is another emerging area.
Development of High-Throughput Screening Methodologies for Chemical Discovery
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical entities with desired biological activities. google.com The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for HTS campaigns.
General methodologies for HTS are well-established and can be applied to libraries of this compound derivatives. google.com These assays can be enzymatic or cell-based and are designed to detect the effects of the compounds on specific biological targets. google.com For instance, derivatives of this compound could be screened for their potential as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. evitachem.comacs.org
The synthesis of compound libraries can be facilitated by the multicomponent reactions and catalytic methods discussed earlier. By systematically varying the substituents on the phenyl and benzoisoxazole rings, a large number of structurally diverse analogs can be generated. These libraries can then be subjected to HTS to identify lead compounds for further optimization in drug discovery programs. evitachem.com The development of computational models for predicting the activity of these compounds can also aid in the design of more focused and efficient screening libraries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
